![molecular formula C27H30O5 B015769 Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside CAS No. 55725-85-4](/img/structure/B15769.png)
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . It is widely employed in the biomedical sector, exhibiting notable prospects for research against specific disorders, particularly those concerning nucleoside metabolism .
Molecular Structure Analysis
The molecular formula of “Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is C27H30O5 . Its average mass is 434.524 Da and its monoisotopic mass is 434.209320 Da .Chemical Reactions Analysis
“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .Physical And Chemical Properties Analysis
“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” has a density of 1.2±0.1 g/cm3, a boiling point of 552.6±50.0 °C at 760 mmHg, and a flash point of 217.4±30.0 °C . It has 5 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antiviral Drug Development
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside has been investigated as an intermediate in the synthesis of remdesivir , the first FDA-approved antiviral drug for COVID-19 treatment . Remdesivir inhibits viral RNA polymerase, preventing viral replication. The compound’s unique sugar moiety contributes to its antiviral activity.
Carbohydrate Mimetics
Carbohydrates play essential roles in biological processes, but their inherent instability limits their use as therapeutic agents. Researchers have turned to carbohydrate mimetics—synthetic compounds that mimic carbohydrate structures without their drawbacks. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside serves as a valuable building block for creating glycomimetics via chiron approaches . These mimetics can modulate carbohydrate-processing enzymes, making them promising targets for drug discovery.
Iminosugars (Azasugars)
Iminosugars, also known as azasugars, are a class of compounds that act as inhibitors or enhancers of glycosidases and glycosyltransferases. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside falls into this category, showing potential in modulating enzyme activity . Researchers explore its applications in treating metabolic disorders and other diseases.
Allosteric Enhancers
In pharmacology, allosteric enhancers (AEs) can enhance the activity of specific receptors. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside derivatives, such as benzoylthiophenes, have been studied as AEs at the A1 adenosine receptor . These compounds may have implications in drug design and receptor modulation.
Crystallography and Structural Studies
The synthesis and crystallization of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside have allowed researchers to isolate its alpha anomer. Crystallographic studies provide insights into its three-dimensional structure, packing arrangements, and intermolecular interactions . Such information aids in understanding its properties and potential applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKHGGGJZLGII-FPCALVHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557499 |
Source
|
Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
CAS RN |
55725-85-4 |
Source
|
Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.